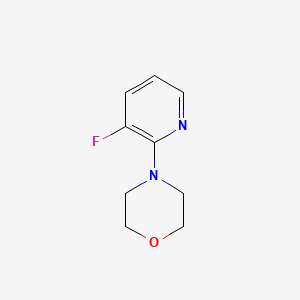

4-(3-Fluoropyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVYEJLKNZBHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585976 | |

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693235-16-4 | |

| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Fluoropyridin-2-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(3-Fluoropyridin-2-yl)morpholine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide range of bioactive molecules.[1][2][3][4] The strategic incorporation of a fluorine atom on the pyridine ring further modulates the compound's physicochemical properties, potentially enhancing its metabolic stability and binding affinity to biological targets.[5] This guide details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a complete characterization workflow using modern analytical techniques, and provides insights into the experimental rationale.

Introduction: The Significance of Fluorinated Pyridine-Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][6] Its favorable properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it a valuable component in drug design.[4][6] When coupled with a pyridine ring, a common pharmacophore, the resulting molecule presents a versatile platform for therapeutic intervention.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[5] The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity, and altered pKa values. This guide focuses on the synthesis and characterization of this compound, a compound that combines these advantageous structural features.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for electron-deficient aromatic systems like pyridines, especially when activated by electron-withdrawing groups.[7][8] In this case, the electronegative fluorine atom on the pyridine ring enhances the electrophilicity of the carbon atom at the 2-position, making it susceptible to nucleophilic attack by morpholine.

The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[9]

Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient carbon at the 2-position of the 3-fluoropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

Diagram of the Synthetic Workflow

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. Morpholine(110-91-8) MS [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Fluoropyridin-2-yl)morpholine: A Drug Discovery Perspective

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 4-(3-Fluoropyridin-2-yl)morpholine. In the landscape of modern medicinal chemistry, the careful tuning of a molecule's physical and chemical characteristics is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This document outlines the predicted and calculated properties of this compound, including lipophilicity, aqueous solubility, ionization constant (pKa), and molecular size. Each property is discussed in the context of its direct influence on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this guide details standardized, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a framework for reproducible and reliable data generation. The synthesis of this information aims to provide drug development professionals with the foundational knowledge required to assess the viability of this and structurally related compounds as potential therapeutic agents.

Introduction to this compound

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a morpholine ring attached to a 3-fluoropyridine moiety. The strategic incorporation of a fluorine atom and a morpholine group—both privileged structures in medicinal chemistry—suggests its potential as a scaffold for developing novel therapeutic agents.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₁FN₂O

-

Canonical SMILES: C1COCCN1C2=NC=CC=C2F

Figure 1: 2D Chemical Structure of this compound

Significance in Medicinal Chemistry

The fluoropyridinyl-morpholine scaffold is of significant interest in drug discovery. The morpholine ring is a common substituent used to improve aqueous solubility and metabolic stability, and to introduce a basic center.[1] The fluorine atom on the pyridine ring can modulate the molecule's pKa, lipophilicity, and metabolic profile, often leading to improved drug-like properties. The pyridine ring itself is a versatile pharmacophore found in numerous approved drugs.

Core Physicochemical Profile

The "drug-likeness" of a compound is initially assessed through its fundamental physicochemical properties. While experimental data for this compound is not publicly available, a robust profile can be generated using established computational models. These predictions provide a critical baseline for guiding initial research efforts.

Summary of Physicochemical Properties

The following table summarizes the key calculated and predicted properties for this compound.

| Property | Predicted/Calculated Value | Implication in Drug Discovery |

| Molecular Weight (MW) | 182.19 g/mol | Well within the desired range for small molecule drugs (<500 Da), favoring good absorption and distribution. |

| cLogP (Lipophilicity) | 1.1 - 1.5 (Est.) | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 25.36 Ų (Calculated for parent) | Low TPSA suggests excellent potential for cell membrane and blood-brain barrier penetration.[2] |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of 5, favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Conforms to Lipinski's Rule of 5, favorable for oral bioavailability. |

| pKa (Most Basic) | 3.5 - 4.5 (Est. for pyridyl N) | The pyridine nitrogen is weakly basic; the compound will be largely neutral at physiological pH (7.4). |

| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be favorable for target binding. |

Note: cLogP and pKa values are estimations based on structurally similar compounds, such as 4-(pyridin-2-yl)morpholine and its derivatives, as direct experimental values are not available in public databases. TPSA is based on the non-fluorinated parent compound.

Analysis within the "Drug-Likeness" Framework

A primary filter in early drug discovery is Christopher Lipinski's "Rule of 5". This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular weight < 500 Daltons

-

LogP < 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Based on its calculated properties, This compound does not violate any of Lipinski's rules , positioning it as a promising candidate for oral bioavailability.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ADME properties. The estimated cLogP of ~1.1-1.5 suggests that this compound strikes an excellent balance. This moderate lipophilicity is often associated with good membrane permeability without the liabilities of highly lipophilic compounds, such as poor solubility, high metabolic clearance, and potential for off-target toxicity.[2]

Aqueous Solubility

Solubility is a prerequisite for absorption. While experimental solubility data is pending, the compound's moderate lipophilicity and the presence of the polar morpholine ring suggest it will exhibit adequate aqueous solubility for in vitro assays and initial formulation development. Kinetic solubility assays are recommended as a first-pass screen.

Ionization Constant (pKa)

The pKa dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. This compound possesses two potential basic centers: the morpholine nitrogen and the pyridine nitrogen. The morpholine nitrogen is significantly less basic due to electron withdrawal from the aromatic ring. The pyridine nitrogen, with an estimated pKa of 3.5-4.5, will be predominantly neutral at physiological pH 7.4. This is generally favorable, as neutral species more readily cross cell membranes.

Standardized Protocols for Experimental Determination

To move beyond computational predictions, rigorous experimental validation is required. The following section details standardized, self-validating protocols for determining the core physicochemical properties.

Overall Workflow for Physicochemical Profiling

The logical flow for characterizing a new chemical entity like this compound follows a standardized path to ensure data quality and efficient resource allocation.

Protocol 1: Determination of Lipophilicity (logD₇.₄) via RP-HPLC

This method provides a rapid and reliable estimation of lipophilicity by correlating a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with known logP values of standard compounds.[3][4]

Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized compounds with known logP values (e.g., ranging from 0 to 5) in methanol.

-

Preparation of Mobile Phase: Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Isocratic Elution: Run a series of isocratic elutions with varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

For each standard and the test compound, determine the retention factor (k') at each mobile phase composition.

-

Extrapolate the log k' values to 100% aqueous phase (log k'w).

-

Construct a calibration curve by plotting the log k'w of the standards against their known logP values.

-

Determine the logD₇.₄ of this compound by interpolating its log k'w value onto the calibration curve.[5]

-

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This high-throughput method measures the light scattering caused by compound precipitation from a DMSO stock solution into an aqueous buffer, providing a rapid assessment of kinetic solubility.[6][7][8]

Methodology:

-

Compound Plating: Prepare a 10 mM stock solution of this compound in 100% DMSO. In a 96- or 384-well plate, create a serial dilution of the stock solution in DMSO.

-

Assay Execution:

-

Use a liquid handler to add a small volume (e.g., 2 µL) of the DMSO solutions to wells containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1-2%.

-

Include positive (poorly soluble) and negative (highly soluble) controls.

-

-

Measurement:

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

-

Measure the turbidity in each well using a laser nephelometer.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background, indicating the point of precipitation.[9] Results are often categorized as high, medium, or low solubility (e.g., >100 µM, 15-100 µM, <15 µM).[6]

Protocol 3: Thermodynamic Solubility via Shake-Flask Method

Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for lead optimization candidates.[10][11]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS). Ensure undissolved solid remains visible.[11]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12]

Protocol 4: pKa Determination by Potentiometric Titration

This method accurately determines the pKa by measuring the pH of a solution as a titrant (acid or base) is added.[13][14]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a solution with a constant ionic strength (e.g., using 0.15 M KCl).[13][14]

-

Titration:

-

If determining the pKa of the basic pyridine nitrogen, first acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution.

-

Titrate the solution by making incremental additions of a standardized NaOH solution.[14]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[15]

Logical Framework for Drug-Likeness Assessment

The decision-making process in early drug discovery relies on integrating multiple physicochemical parameters to build a holistic view of a compound's potential. The following diagram illustrates how these properties are evaluated against established drug-likeness criteria.

Conclusion

The in silico and theoretical analysis of this compound reveals a physicochemical profile highly consistent with that of a promising drug candidate. It fully adheres to Lipinski's Rule of 5, and its moderate lipophilicity, low polar surface area, and predominantly neutral state at physiological pH suggest a high probability of good membrane permeability and oral bioavailability. While these computational assessments are invaluable for initial prioritization, this guide underscores the necessity of empirical validation. The detailed experimental protocols provided herein offer a robust framework for obtaining the precise data required for confident decision-making in a drug discovery program. The favorable predicted properties of this compound warrant its further investigation and experimental characterization.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

DergiPark. (2021). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PMC - NIH. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PMC - NIH. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

- Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyridin-2-yl-2-(trifluoromethyl)morpholine. Retrieved from [Link]

-

American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-3-methoxyphenyl)morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)morpholine. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 53617-35-9 | Product Name : 4-(Piperidin-4-yl)morpholine. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Laser Nephelometry | Bienta [bienta.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. quora.com [quora.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Phased Approach to the Exploratory Biological Screening of 4-(3-Fluoropyridin-2-yl)morpholine

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide outlines a comprehensive, multi-phase strategy for the initial biological characterization of the novel chemical entity, 4-(3-Fluoropyridin-2-yl)morpholine. The proposed workflow is designed to efficiently assess the compound's cytotoxic profile, identify potential target classes, and validate initial findings to provide a clear vector for subsequent drug discovery efforts. By integrating foundational cytotoxicity assays with broad-based kinase and GPCR (G-protein coupled receptor) screening, followed by targeted hit validation, this protocol provides a robust framework for elucidating the compound's therapeutic potential. The structure of this guide is intentionally fluid, mirroring the logical progression of an actual research and development program, where each phase of discovery informs the next.

Molecule Profile: this compound

Chemical Structure and Rationale for Investigation

The subject of our investigation, this compound, is a small molecule featuring two key pharmacophores of high interest in medicinal chemistry: a fluoropyridine ring and a morpholine moiety.

-

Fluoropyridine Ring: The incorporation of fluorine into pyridine scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4][5]

-

Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[6][7] It is frequently incorporated into bioactive molecules to improve physicochemical properties such as solubility and to serve as a key interacting element with a wide range of biological targets, including as an integral component in enzyme active-site inhibitors.[6][8][9][10]

The combination of these two moieties suggests a high potential for biological activity, particularly as an inhibitor of protein kinases, where the morpholine ring can form critical hydrogen bonds in the ATP-binding pocket.

Synthesis and Quality Control

For all biological assays, the compound must be synthesized to a purity of >95%, as confirmed by LC-MS and ¹H-NMR. Impurities can confound biological data, leading to false positives or inaccurate potency measurements. A common synthetic route involves the nucleophilic aromatic substitution of 2,3-difluoropyridine with morpholine.

Phase 1: Foundational Viability and Cytotoxicity Profiling

Objective: The primary directive of this phase is to determine the compound's intrinsic cytotoxicity across different cell types. This establishes a critical therapeutic window, defining the concentration range where the compound can be studied for specific, non-toxic biological effects.

Experimental Workflow: Cytotoxicity Screening

Caption: Phase 1 Workflow for Cytotoxicity Profiling.

Detailed Protocol: MTS Assay for Cell Viability

The MTS assay is a robust, colorimetric method for assessing cell viability.[11][12][13] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the quantity of which is directly proportional to the number of living cells.[11][14][15]

Materials:

-

Cell Lines: A549 (human lung carcinoma) and HEK293 (human embryonic kidney).

-

Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega, Cat. #G3580) or equivalent.[11][12][13]

-

96-well, flat-bottom tissue culture plates.

-

Test Compound: 10 mM stock in DMSO.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should range from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle-only (DMSO) controls.

-

Incubation: Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

-

Assay Development: Add 20 µL of the MTS reagent directly to each well.[16][17][18]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11][16][17][18]

-

Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[11][16][17]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. A low IC₅₀ value (<10 µM) indicates significant cytotoxicity. This data is crucial for selecting non-toxic concentrations for subsequent target-based assays.

Phase 2: Broad-Based Target Class Screening

Objective: With a defined non-toxic concentration range, this phase aims to broadly survey major druggable target classes to identify potential biological activities. The chemical structure of this compound suggests a high probability of interaction with protein kinases. Therefore, a comprehensive kinase panel is the primary focus, supplemented by screens against other key target families.

Experimental Workflow: Target Class Identification

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Data Synthesis and Next Steps

All quantitative data generated through this exploratory screen should be consolidated for clear decision-making.

Summary of Findings (Hypothetical Data)

| Assay Type | Cell Line / Target | Result (IC₅₀ or % Inhibition) | Notes |

| Cytotoxicity | A549 | IC₅₀ = 45.2 µM | Low general cytotoxicity. |

| HEK293 | IC₅₀ > 100 µM | Selective against cancer cell line. | |

| Kinase Screen | EGFR (Wild-Type) | 98% Inhibition @ 1 µM | Potent primary hit. |

| SRC | 65% Inhibition @ 1 µM | Potential off-target activity. | |

| 400+ other kinases | <30% Inhibition @ 1 µM | Highly selective profile. | |

| Hit Validation | EGFR (Biochemical) | IC₅₀ = 85 nM | Confirmed high potency. |

| Target Engagement | CETSA (A549 cells) | ΔTm = +5.2°C @ 10 µM | Confirmed target binding in cells. |

Decision Matrix and Future Directions

Based on the hypothetical data above, this compound presents as a potent and selective EGFR inhibitor with low cytotoxicity and confirmed cellular target engagement. The logical next steps would be:

-

Lead Optimization: Initiate a medicinal chemistry campaign to improve potency against EGFR and selectivity over SRC.

-

In Vivo Studies: Test the compound in animal models of EGFR-driven cancers (e.g., lung cancer xenografts).

-

ADME/Tox Profiling: Conduct absorption, distribution, metabolism, excretion, and toxicology studies to assess its drug-like properties.

References

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 4, 2026, from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved January 4, 2026, from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 4, 2026, from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 4, 2026, from [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 4, 2026, from [Link]

-

Samarneh, L. G., et al. (2020). Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. ResearchGate. [Link]

-

OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. Retrieved January 4, 2026, from [Link]

-

Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved January 4, 2026, from [Link]

-

Zhang, R., & Xie, X. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 4, 2026, from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved January 4, 2026, from [Link]

-

Zanon, M., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(19), 4947. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 4, 2026, from [Link]

-

Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved January 4, 2026, from [Link]

-

Ciardiello, F., & Tortora, G. (2008). EGFR-Targeted Drugs in Cancer Therapy. Clinical Cancer Research, 14(6), 1541-1547. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 4, 2026, from [Link]

-

Ataman Kimya. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved January 4, 2026, from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 4, 2026, from [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 4, 2026, from [Link]

-

Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 4, 2026, from [Link]

-

Bentham Science. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved January 4, 2026, from [Link]

-

CETSA. (n.d.). CETSA. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved January 4, 2026, from [Link]

-

Drug Discovery News. (2011, January 2). Passing the screen(ing) test. Retrieved January 4, 2026, from [Link]

-

DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved January 4, 2026, from [Link]

-

American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). Cas 1038395-62-8, 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine. Retrieved January 4, 2026, from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. promega.com [promega.com]

- 12. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.sg]

- 13. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.sg]

- 14. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]

- 15. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pyridinylmorpholine Compounds

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylmorpholine-based compounds represent a versatile and privileged scaffold in modern medicinal chemistry.[1] Their unique combination of a pyridine ring and a morpholine moiety offers a synthetically tractable framework for developing novel therapeutics. This guide provides a comprehensive technical overview of pyridinylmorpholine compounds, covering their synthesis, diverse biological activities, and the critical structure-activity relationships that drive their therapeutic potential. We will delve into their applications as potent anticancer agents and their emerging role in addressing neurodegenerative diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in this dynamic field.

Introduction: The Significance of the Pyridinylmorpholine Scaffold

The pyridine ring, a nitrogen-containing aromatic heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules.[2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for drug design. When coupled with the morpholine ring, a saturated heterocycle known to improve pharmacokinetic properties, the resulting pyridinylmorpholine scaffold presents an attractive starting point for the development of new chemical entities.[1] This guide will explore the chemical space of these compounds, highlighting their therapeutic promise.

Synthetic Strategies and Methodologies

The synthesis of pyridinylmorpholine derivatives is a well-established area of organic chemistry, with several robust methods available for their preparation.[4][5] The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine and morpholine rings.

Core Synthesis: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of the pyridinylmorpholine core involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of a Generic Pyridinylmorpholine

Step 1: Activation of the Pyridine Ring

-

Rationale: To facilitate nucleophilic attack, the pyridine ring must be activated, typically by introducing a good leaving group (e.g., a halogen) at the desired position.

-

Procedure: A substituted pyridine is reacted with a halogenating agent (e.g., N-bromosuccinimide or phosphorus oxychloride) in an appropriate solvent. The reaction conditions (temperature, solvent) are optimized to control regioselectivity.

Step 2: Nucleophilic Substitution with Morpholine

-

Rationale: The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the leaving group on the pyridine ring.

-

Procedure: The activated pyridine derivative is reacted with morpholine in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used. The reaction may require heating to proceed at a reasonable rate.

Step 3: Purification and Characterization

-

Rationale: To ensure the purity and confirm the identity of the final compound.

-

Procedure: The crude product is purified using standard techniques such as column chromatography or recrystallization. The structure is then confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Potential in Neurodegenerative Diseases

The therapeutic potential of pyridinylmorpholine compounds extends to neurodegenerative disorders such as Alzheimer's and Parkinson's disease. [6][7][8]The underlying mechanisms often involve the modulation of key enzymes and receptors in the central nervous system.

-

Monoamine Oxidase (MAO) Inhibition: Some heterocyclic compounds, a class that includes pyridinylmorpholines, are being investigated as inhibitors of MAO-B. [6]This enzyme is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. [6][7]* Neuroinflammation Modulation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. [9]Compounds with anti-inflammatory properties can potentially slow disease progression. Palmitoylethanolamide (PEA), an endogenous lipid mediator, has shown promise in this area, and the development of novel anti-inflammatory agents is a key research focus. [9]* Targeting Neurotrophins: Phytochemicals are being explored for their ability to regulate neurotrophins, which are crucial for neuronal survival and function. [8]This represents another avenue for the potential application of novel pyridinylmorpholine derivatives.

Structure-Activity Relationship (SAR) and Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. [3][10]For pyridinylmorpholine compounds, SAR studies have provided valuable insights. [1]

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can dramatically influence binding affinity and selectivity for a particular biological target. [3][10]For example, the introduction of specific groups can create additional hydrogen bonds or hydrophobic interactions within a protein's active site.

-

The Role of the Morpholine Moiety: The morpholine ring is often considered a "pharmacokinetic modulator." Its presence can improve properties such as solubility and metabolic stability. However, it can also participate in important interactions with the target protein. [1]

Caption: Conceptual diagram of Structure-Activity Relationships for Pyridinylmorpholine compounds.

Preclinical Development Considerations

The transition from a promising lead compound to a clinical candidate involves a rigorous preclinical development process. [11][12]This phase aims to establish the safety and efficacy of the new chemical entity before human trials. [13][14][15] Key Stages of Preclinical Development: [12]

-

Lead Optimization: Fine-tuning the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Demonstrating the desired therapeutic effect in relevant animal models of the disease.

-

Pharmacokinetics and ADME: Characterizing the absorption, distribution, metabolism, and excretion of the drug candidate.

-

Toxicology and Safety Pharmacology: Identifying potential toxicities and establishing a safe starting dose for clinical trials.

Conclusion and Future Directions

Pyridinylmorpholine compounds have firmly established themselves as a valuable scaffold in medicinal chemistry. Their synthetic accessibility and the diverse biological activities they exhibit make them a continuing focus of drug discovery efforts. Future research will likely concentrate on:

-

Developing highly selective inhibitors for specific kinase isoforms to minimize off-target effects.

-

Exploring novel applications in areas beyond oncology and neurodegeneration.

-

Utilizing computational methods to guide the rational design of next-generation pyridinylmorpholine-based therapeutics.

The continued investigation of this versatile chemical class holds great promise for the development of innovative medicines to address unmet medical needs.

References

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

- Hahne, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935.

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

- Bouskila, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137.

- Giam, M., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 43-54.

- Patel, R., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Molecular Structure, 1298, 137024.

- Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339.

- Kouznetsov, V. V., et al. (2017). Pyridinylquinolines as anticancer agents.

- Shcherbyna, R. O., et al. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Pharmacia, 70(4), 1017-1029.

- Malpass, J. R., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(28), 17859-17870.

- Martinez-Acuña, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10834.

- Singh, S., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(1), 245.

- Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(10), 662-670.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19163-19175.

- Rojo, J., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3422-3435.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- Szymański, P., et al. (2007). Preclinical drug development. Postepy Higieny i Medycyny Doswiadczalnej, 61, 662-666.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

- Schiaroli, N., et al. (2024). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Asian Journal of Organic Chemistry, 13(1), e202300540.

- Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Journal of Heterocyclic Chemistry, 59(1), 5-21.

- Geyer, M. A., & Markou, A. (2000). The role of preclinical models in the development of psychotropic drugs. Neuropsychopharmacology, 23(5), 515-526.

- Uddin, M. S., et al. (2018). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review.

- Venkataraman, S., et al. (2010). Synthesis and biological activity of some novel pyrazolines. Acta Pharmaceutica Sciencia, 52(3), 359-365.

- Cipolla, D., et al. (2022). Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. Pharmaceutics, 14(10), 2085.

- Ulrich, H., et al. (2021). Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 14, 646989.

- D'Olimpio, F., et al. (2022). Synaptic Effects of Palmitoylethanolamide in Neurodegenerative Disorders. International Journal of Molecular Sciences, 23(19), 11849.

- Jain, S. K., et al. (2021). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology, 14(10), 5521-5525.

- Steinmetz, K. L., & Spack, E. G. (2009).

- Banks, M. L., et al. (2018). Evaluation of the “Pipeline” for Development of Medications for Cocaine Use Disorder: A Review of Translational Preclinical, Human Laboratory, and Clinical Trial Research. Journal of aars, 20(3), 457-494.

- Forsido, B. T. (2011). Synthesis of 3-Methyl-TpMo(CO)2(5-Oxo-Pyranyl) Organometallic Scaffold and Its Application in Forming Quaternary Center at a Ring Junction via an Oxidative Annulation-Demetalation Cascade.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 7. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acnp.org [acnp.org]

- 14. mdpi.com [mdpi.com]

- 15. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Structural and Conformational Elucidation of 4-(3-Fluoropyridin-2-yl)morpholine

Abstract

The precise three-dimensional structure and conformational dynamics of small molecules are fundamental to understanding their function, particularly in the context of medicinal chemistry and drug development.[1] 4-(3-Fluoropyridin-2-yl)morpholine is a heterocyclic compound of interest, belonging to the N-aryl morpholine class, which is a prevalent scaffold in numerous FDA-approved drugs.[2][3] This technical guide provides a comprehensive, in-depth framework for the complete structural and conformational elucidation of this molecule. We will detail an integrated analytical approach, combining single-crystal X-ray diffraction (SC-XRD) for solid-state structure determination, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, and Density Functional Theory (DFT) for computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind methodological choices to ensure robust and reliable characterization.

Introduction: The Significance of Structural Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For a molecule like this compound, key structural questions dictate its potential as a pharmacophore:

-

What is the definitive connectivity and 3D arrangement of atoms? This confirms the molecule's identity and provides a static picture of bond lengths and angles.

-

What is the preferred conformation of the morpholine ring? Morpholine typically adopts a chair conformation, but the energetic barrier to ring inversion is crucial.[4][5]

-

What is the rotational barrier and preferred dihedral angle around the Pyridine-N(morpholine) bond? This rotation defines the relative orientation of the two ring systems, which is critical for interaction with biological targets.

-

How does the fluorine substituent influence the electronic properties and conformation of the pyridine ring?

Answering these questions requires a multi-faceted approach, as no single technique can provide a complete picture. The solid-state structure may differ from the ensemble of conformations present in solution, and computational methods are essential to map the potential energy surface. This guide will walk through the synergistic application of the three core techniques for a comprehensive analysis.

Workflow for Comprehensive Structural Elucidation

A logical and efficient workflow is paramount to ensure that data from different techniques can be integrated into a cohesive structural model.

Caption: Integrated workflow for structure and conformation elucidation.

Part I: Solid-State Structure via Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: SC-XRD provides the most precise and unambiguous determination of a molecule's structure in the solid state.[6][7] It yields a static, three-dimensional map of atomic positions, from which bond lengths, bond angles, and torsion angles can be measured with very high accuracy.[8] This is the gold standard for confirming atomic connectivity and identifying the preferred conformation within the constraints of a crystal lattice.

Trustworthiness: The output of an SC-XRD experiment, an R-factor (or residual factor), is a self-validating metric. A low R-factor (typically < 5-7%) indicates a high degree of agreement between the experimental diffraction data and the final structural model, instilling confidence in the result.[9]

Experimental Protocol: SC-XRD

-

Crystal Growth (The Critical Step):

-

Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal is required.

-

Method: Slow evaporation is a robust method for small organic molecules.

-

Dissolve the purified this compound in a suitable solvent system (e.g., a binary mixture like Ethyl Acetate/Hexane or Methanol/Dichloromethane) to near saturation.

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Insight: The goal is to allow molecules to deposit onto a growing lattice in the most energetically favorable and ordered manner. Rapid crashing out of solution leads to poorly ordered or polycrystalline material unsuitable for SC-XRD.

-

-

-

Crystal Selection and Mounting:

-

Data Collection:

-

Method: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[4]

-

The crystal is rotated, and a series of diffraction images are collected by a detector.[6]

-

-

Structure Solution and Refinement:

-

Method: The diffraction data is processed to determine the unit cell dimensions and space group.

-

Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[11]

-

The structural model is then built and refined using software like SHELXL, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[4][11]

-

Expected Data and Interpretation

The final output is a crystallographic information file (CIF) containing precise atomic coordinates.

Table 1: Hypothetical Key Structural Parameters from SC-XRD

| Parameter | Expected Value | Significance |

| Morpholine Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring.[4][5] |

| Pyridine-N Bond | Equatorial | The bond to the pyridine ring is expected to be in the more stable equatorial position on the morpholine chair.[4] |

| C(2-pyridyl)-N(morpholine) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond, indicating some degree of sp2 character and potential electronic communication. |

| F-C(3-pyridyl)-C(2-pyridyl)-N(morpholine) Torsion Angle | ~0-30° or ~150-180° | Defines the planarity or twist between the two rings. This is a critical parameter for understanding steric and electronic effects. |

Part II: Solution-State Conformation via NMR Spectroscopy

Expertise & Experience: While SC-XRD provides a static picture, NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution, which is more relevant to its biological context.[12] For this compound, multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for assigning the chemical structure, while advanced 2D techniques like NOESY can provide through-space correlations to define the conformational preferences in solution.[13][14]

Trustworthiness: The consistency of data across multiple NMR experiments provides a self-validating system. For example, correlations observed in a 2D COSY (through-bond) experiment must be consistent with the assignments in the 1D ¹H and ¹³C spectra. Similarly, through-space NOESY correlations must be consistent with a sterically plausible 3D model.

Experimental Protocol: NMR

-

Sample Preparation:

-

Method: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Insight: The choice of solvent can influence conformation. Running spectra in both a non-polar (CDCl₃) and a polar (DMSO-d₆) solvent can reveal how the environment affects the conformational equilibrium.[12]

-

-

1D NMR Spectra Acquisition (¹H, ¹³C, ¹⁹F):

-

Method: Acquire standard 1D spectra for each nucleus.

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, and through-bond coupling (J-coupling), which reveals connectivity.

-

¹³C NMR: Shows the number of unique carbon environments.

-

¹⁹F NMR: A simple spectrum is expected, likely a doublet of doublets, confirming the fluorine's position and its coupling to adjacent protons. ¹⁹F NMR is highly sensitive to the local electronic environment.[14]

-

-

2D NMR Spectra Acquisition (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of their bonding.[14]

-

Expected Data and Interpretation

-

¹H NMR: The morpholine protons will appear as distinct multiplets. Protons in axial and equatorial positions on the chair will have different chemical shifts and coupling constants.

-

NOESY: The crucial correlation will be between the pyridine H6 proton and the equatorial protons on the C3/C5 positions of the morpholine ring. The presence and intensity of this NOE signal provide direct evidence for the preferred rotational conformation around the C-N bond.

Caption: Expected NOESY correlation for conformational analysis.

Part III: In Silico Analysis via Density Functional Theory (DFT)

Expertise & Experience: Computational chemistry, specifically DFT, is a powerful tool for exploring the entire conformational landscape of a molecule.[15][16] It allows us to calculate the relative energies of different conformers (e.g., chair vs. boat of the morpholine ring) and to map the potential energy surface for bond rotation, identifying the lowest energy structures and the barriers between them. This complements experimental data by providing a theoretical framework for understanding the observed conformations.

Trustworthiness: The validity of a computational model is established by its ability to reproduce experimental data. For instance, a reliable DFT protocol will predict a lowest-energy conformer whose geometric parameters (bond lengths, angles) are in close agreement with the SC-XRD structure and whose NMR chemical shifts (which can also be calculated) correlate well with the experimental spectrum.[17]

Computational Protocol: DFT

-

Initial Structure Generation:

-

Method: Build the this compound structure in a molecular editor.

-

-

Conformational Search:

-

Rationale: To avoid settling on a local energy minimum, a systematic search of the conformational space is necessary.

-

Method: Perform a torsional scan around the C(2-pyridyl)-N(morpholine) bond, rotating it in increments (e.g., 10-15°) and performing a geometry optimization at each step.

-

-

Geometry Optimization and Frequency Calculation:

-

Method: For each identified low-energy conformer, perform a full geometry optimization and frequency calculation.

-

Functional/Basis Set: A common and robust level of theory for organic molecules is B3LYP/6-31G* for initial optimization, followed by more accurate single-point energy calculations using a larger basis set like ωB97X-D/6-311+G(d,p) .[17][18] The inclusion of a dispersion correction (e.g., "-D3") is important for accurately modeling non-covalent interactions.[17]

-

Frequency Calculation: This step is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

-

Data Analysis:

-

Method: Compare the relative Gibbs free energies of all stable conformers to determine their theoretical populations at a given temperature.

-

Analyze the geometric parameters of the lowest-energy conformer and compare them with the SC-XRD and NMR data.

-

Expected Data and Interpretation

DFT calculations will likely confirm that the morpholine chair is significantly more stable than the boat or twist-boat forms. The calculations will also provide the rotational energy barrier around the C-N bond, showing two energy minima corresponding to twisted conformations, and a higher energy barrier for the planar conformation due to steric hindrance between the pyridine H6 and the morpholine protons.

Table 2: Hypothetical Relative Energies of Conformers from DFT

| Conformer | Dihedral Angle (F-C3-C2-N) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |

| Global Minimum | ~25° | 0.00 | ~70% |

| Local Minimum | ~160° | 0.55 | ~30% |

| Rotational Transition State | 90° | 4.50 | <0.1% |

| Planar Transition State | 0° | 6.20 | <0.1% |

Synthesis of Findings: A Unified Model

The power of this multi-pronged approach lies in the integration of all data.

-

SC-XRD provides the definitive, static structure, serving as a benchmark for the computational model.

-

NMR confirms that the key conformational features observed in the crystal (e.g., the chair conformation and a twisted C-N bond) are maintained in solution. Variable temperature NMR could further be used to probe the energy barriers of ring flipping and C-N bond rotation.[19]

-

DFT provides the energetic landscape, explaining why certain conformations are preferred and quantifying the energy differences between them. It validates the experimental findings and allows for the prediction of properties that are difficult to measure directly.

Together, these techniques allow us to construct a comprehensive and robust model of this compound, not as a single static structure, but as a dynamic molecule with well-defined conformational preferences that will govern its interactions in a biological system.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 4, 2026.

- Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.

- ChemRxiv. (2022, April 21).

- Excillum. (n.d.). Small molecule crystallography. Retrieved January 4, 2026.

- ACS Publications. (2022, May 16).

- ResearchGate. (2022, April 26).

- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved January 4, 2026.

- University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved January 4, 2026.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 4, 2026.

- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved January 4, 2026.

- MDPI. (2023, November 23).

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Retrieved January 4, 2026.

- ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved January 4, 2026.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36225-36231.

- PMC. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Retrieved January 4, 2026.

- YouTube. (2019, May 13).

- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved January 4, 2026.

- Wikipedia. (n.d.). Morpholine. Retrieved January 4, 2026.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- atamankimya.com. (n.d.). MORPHOLINE. Retrieved January 4, 2026.

- PMC. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved January 4, 2026.

- PMC. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved January 4, 2026.

- PubMed Central. (n.d.).

- E3S Web of Conferences. (2024).

- ResearchGate. (2014). Morpholines. Synthesis and Biological Activity.

- De Gruyter. (2025, November 9). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S.

- PubMed. (2015). Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol.

- FAO AGRIS. (2018). Conformational analysis of N-aryl-N-(2-azulenyl)acetamides.

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. excillum.com [excillum.com]

- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 18. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Preliminary In Vitro Assessment of 4-(3-Fluoropyrin-2-yl)morpholine: A Guide for Early-Stage Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity (NCE), 4-(3-Fluoropyridin-2-yl)morpholine. Designed for researchers and drug development professionals, this document outlines a logical, tiered approach to characterizing a new compound's fundamental pharmacological properties. We will detail the rationale and step-by-step protocols for three core assays: cellular cytotoxicity profiling, metabolic stability assessment in human liver microsomes, and a hypothetical target engagement study using the Cellular Thermal Shift Assay (CETSA). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All methodologies are grounded in established scientific principles and supported by authoritative references to guide scientists in generating a robust preliminary data package, enabling informed decisions for subsequent stages of the drug discovery pipeline.

Introduction to this compound

Chemical Structure and Properties

This compound is a heterocyclic compound incorporating a fluoropyridine moiety and a morpholine ring. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently employed to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Its inclusion often confers metabolic stability and favorable aqueous solubility.[2] The fluoropyridine group is also a common feature in modern pharmaceuticals, where the fluorine atom can modulate electronic properties, improve binding affinity, and block metabolic degradation.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Rationale for Importance |

|---|---|---|

| Molecular Formula | C₉H₁₁FN₂O | Defines the elemental composition. |

| Molecular Weight | 182.20 g/mol | Influences diffusion and transport properties. |

| logP (Predicted) | 0.85 | Indicates lipophilicity; affects permeability and solubility. |

| pKa (Predicted) | 4.5 (Basic) | Affects ionization state at physiological pH, influencing solubility and target interaction. |

| H-Bond Donors | 0 | Influences binding interactions and permeability. |

| H-Bond Acceptors | 3 | Influences binding interactions and solubility. |

Rationale for Assessment

The structural combination of a stable morpholine ring and an electronically modulated fluoropyridine suggests that this compound is a promising candidate for biological activity. Morpholine derivatives have demonstrated a wide spectrum of activities, including anticancer and anti-inflammatory properties.[2][3][4] Therefore, a systematic in vitro assessment is warranted to establish a foundational understanding of its biological and pharmacological profile. This preliminary assessment serves two primary goals:

-

Identify Liabilities: To rapidly uncover potential issues such as excessive cytotoxicity or poor metabolic stability that would preclude further development.

-

Establish a Baseline: To generate initial data on potency and cellular effects that will guide future optimization and more complex biological studies.

Overview of the In Vitro Assessment Cascade

A tiered or cascaded approach is the most efficient method for evaluating an NCE. This ensures that resource-intensive assays are only performed on compounds that pass initial, fundamental tests. The workflow described herein represents a standard preliminary cascade.

Caption: A typical decision-making workflow for the preliminary in vitro assessment of a novel compound.

General Cell Viability and Cytotoxicity Profiling

Scientific Rationale

The first crucial step in evaluating any NCE is to determine its effect on cell viability.[5] This serves to identify a concentration range where the compound can be studied for specific biological effects without causing non-specific cell death.[6] An overtly cytotoxic compound may produce misleading results in other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[7][8] Viable, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are seeded into a clear, flat-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS).

-

Adherence: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point, 3-fold serial dilution series is prepared in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).

-

Cell Treatment: The culture medium is aspirated from the cells, and 100 µL of the compound dilutions are added to the respective wells. Wells containing medium with 0.5% DMSO serve as the vehicle control (100% viability), and wells with untreated cells are also included.

-

Incubation: The plate is incubated for an additional 48 hours under the same conditions.

-

MTT Addition: After the treatment period, 10 µL of sterile MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is carefully removed, and 100 µL of formazan solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) is added to each well. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are converted to percentage viability relative to the vehicle control. The data is then plotted as a dose-response curve (Viability % vs. log[Compound Concentration]) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

Table 2: Hypothetical Cytotoxicity Data

| Concentration (µM) | % Viability (Mean ± SD) |

|---|---|

| 100 | 8.2 ± 2.1 |

| 33.3 | 25.6 ± 4.5 |

| 11.1 | 68.9 ± 5.2 |

| 3.7 | 95.1 ± 3.8 |

| 1.2 | 98.4 ± 2.9 |

| 0.4 | 101.2 ± 3.1 |

| Calculated IC₅₀ | 18.5 µM |

An IC₅₀ value greater than 10 µM is often considered a desirable starting point, indicating that the compound is not overtly cytotoxic and a sufficient therapeutic window may exist for its intended biological effect.

Metabolic Stability Assessment

Scientific Rationale